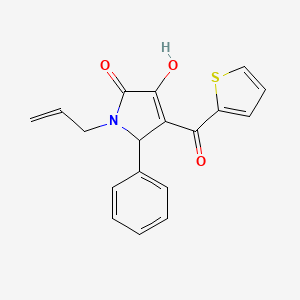![molecular formula C13H12N4O B15099491 N'-[imino(pyridin-2-yl)methyl]benzohydrazide](/img/structure/B15099491.png)
N'-[imino(pyridin-2-yl)methyl]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(pyridine-2-carboximidoyl)benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a pyridine ring attached to a carboximidoyl group, which is further connected to a benzohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(pyridine-2-carboximidoyl)benzohydrazide typically involves the reaction of pyridine-2-carboxaldehyde with benzohydrazide under specific conditions. One common method includes the use of a solvent such as ethanol, where the reactants are mixed and heated to reflux. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the desired hydrazide compound.
Industrial Production Methods
While specific industrial production methods for N’-(pyridine-2-carboximidoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N’-(pyridine-2-carboximidoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or benzene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction could produce corresponding amines.
科学的研究の応用
N’-(pyridine-2-carboximidoyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It may be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
作用機序
The mechanism of action of N’-(pyridine-2-carboximidoyl)benzohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, its hydrazide moiety can participate in hydrogen bonding and other interactions with biological macromolecules, influencing its pharmacological effects.
類似化合物との比較
Similar Compounds
Pyridine-2-carboxaldehyde: A precursor in the synthesis of N’-(pyridine-2-carboximidoyl)benzohydrazide, used in various organic reactions.
Benzohydrazide: Another precursor, commonly used in the synthesis of hydrazide derivatives.
Schiff Bases: Compounds formed from the reaction of aldehydes or ketones with primary amines, similar to the intermediate in the synthesis of N’-(pyridine-2-carboximidoyl)benzohydrazide.
Uniqueness
N’-(pyridine-2-carboximidoyl)benzohydrazide is unique due to its specific structure, which combines the properties of both pyridine and benzohydrazide moieties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound in scientific research.
特性
分子式 |
C13H12N4O |
|---|---|
分子量 |
240.26 g/mol |
IUPAC名 |
N-[(Z)-[amino(pyridin-2-yl)methylidene]amino]benzamide |
InChI |
InChI=1S/C13H12N4O/c14-12(11-8-4-5-9-15-11)16-17-13(18)10-6-2-1-3-7-10/h1-9H,(H2,14,16)(H,17,18) |
InChIキー |
GEMCUVASSWJRTC-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)N/N=C(/C2=CC=CC=N2)\N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NN=C(C2=CC=CC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B15099409.png)
![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15099424.png)

![N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide](/img/structure/B15099429.png)
![2-(4-{1-[3-(dimethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide](/img/structure/B15099432.png)

![2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B15099450.png)
![3-[(2,6-difluorobenzyl)sulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B15099453.png)
![2-[(2-aminophenyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15099454.png)
![(5Z)-2-(3-methylphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15099461.png)
![2-(4-chlorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B15099472.png)
![5-(4-chlorophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15099477.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B15099487.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B15099497.png)
